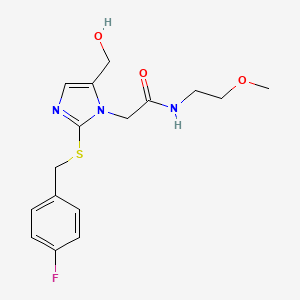

2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

The compound 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 4-fluorobenzylthio moiety at position 2. The acetamide side chain is further modified with a 2-methoxyethyl group (Figure 1). Key structural attributes include:

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-23-7-6-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-2-4-13(17)5-3-12/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWVPTOKLAXZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 421.5 g/mol. Its structure features an imidazole ring substituted with various functional groups, contributing to its biological activity.

Anticancer Properties

Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study highlighted the potential of imidazoles in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promising results in vitro against various cancer cell lines, suggesting its role as a potential anticancer agent .

GABA-A Receptor Modulation

Recent investigations have identified compounds similar to this imidazole derivative as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing treatments for neurological disorders. The compound's structural features allow it to interact effectively with the α1/γ2 interface of the GABA-A receptor, enhancing its therapeutic profile .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and impact cellular signaling pathways. The interaction with the GABA-A receptor is particularly noteworthy, as it may lead to anxiolytic and sedative effects, which are beneficial in treating anxiety and related disorders .

Metabolic Stability and Toxicity

Research into the metabolic stability of this compound indicates that it possesses favorable characteristics compared to other known compounds in its class. Studies using human liver microsomes (HLMs) demonstrated that the compound remains largely unmetabolized after incubation, suggesting lower hepatotoxicity risks . This stability is essential for developing safe pharmacological agents.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : Various cell lines were treated with different concentrations of the compound, revealing dose-dependent effects on cell viability and proliferation rates.

- Animal Models : Preliminary studies in animal models have shown significant reductions in tumor growth rates when treated with this compound, indicating its potential as an effective anticancer agent.

- Neuropharmacological Assessments : Behavioral assays in rodent models revealed anxiolytic effects consistent with GABA-A receptor modulation.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.5 g/mol |

| Mechanism of Action | GABA-A receptor modulation |

| Anticancer Activity | Significant in vitro efficacy against cancer cells |

| Metabolic Stability | High; minimal metabolism observed in HLMs |

| Toxicity | Low hepatotoxicity risk |

Scientific Research Applications

Research indicates that imidazole derivatives, including this compound, exhibit a variety of biological activities:

Antimicrobial Activity

Imidazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the thioether group enhances their efficacy against microbial strains.

Anticancer Properties

This compound has been evaluated for its anticancer effects. Research has indicated that certain imidazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential use in oncology. Mechanisms involve the activation of caspases and modulation of cell cycle progression.

Enzyme Inhibition

Compounds similar to this one have been studied for their ability to inhibit enzymes involved in critical biological pathways. For example, they may target enzymes associated with neurodegenerative diseases or metabolic disorders, showcasing their therapeutic potential.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific enzyme activities |

Anticancer Study

A notable study investigated the effects of imidazole derivatives on human pancreatic cancer cell lines. The results indicated significant reductions in cell viability, with mechanisms involving caspase activation and apoptosis induction. Such findings highlight the potential for these compounds in cancer therapeutics.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives against various bacterial strains. The compound exhibited notable inhibitory effects, suggesting its utility as an antimicrobial agent in clinical settings.

Enzyme Interaction Studies

Research involving enzyme kinetics showed that similar compounds effectively inhibited enzymes linked to neurodegenerative diseases. This highlights their potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Pharmacological and Physicochemical Properties

- Solubility : The target’s hydroxymethyl and methoxyethyl groups likely improve aqueous solubility compared to nitro- or chloro-substituted analogs (e.g., [19F]FBNA in , Compound 9c in ).

- Enzyme Interaction :

- Metabolic Stability : Methoxyethyl and hydroxymethyl groups could reduce CYP450-mediated oxidation compared to thiophene- or thiazole-containing analogs ().

Research Findings and Implications

- Enzyme Inhibition : Compounds with bromophenyl (9c) or thiazole (9) substituents exhibit stronger enzyme binding than the target, but their larger size may limit bioavailability .

- CYP450 Interactions: Imidazole derivatives (e.g., cimetidine in ) coordinate with heme iron via the imidazole ring.

- Solubility vs. Permeability : The hydroxymethyl group balances solubility (logP ~1.5 estimated) without excessive polarity, unlike nitro-substituted analogs (logP ~2.8 for [19F]FBNA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.